

CAS number and molecular formula of Octa-1,3-diene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octa-1,3-diene

Cat. No.: B8720942

[Get Quote](#)

An In-depth Technical Guide to Octa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3-diene is an unsaturated hydrocarbon belonging to the class of conjugated dienes. Its structure, featuring two conjugated carbon-carbon double bonds, makes it a valuable building block in organic synthesis and a subject of interest in various research fields. As a volatile organic compound (VOC), it has been identified in natural sources such as soybeans, and its chemical reactivity is characteristic of conjugated diene systems, making it susceptible to a variety of addition and cycloaddition reactions.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological relevance of **Octa-1,3-diene**.

Chemical and Physical Properties

The fundamental properties of **Octa-1,3-diene** are summarized below. The data has been compiled from various chemical databases and literature sources.

Table 1: Identifiers and Molecular Formula

Identifier	Value
Chemical Name	Octa-1,3-diene
IUPAC Name	(3E)-octa-1,3-diene
CAS Number	1002-33-1[2][3][4]
Molecular Formula	C8H14[2][3]
Canonical SMILES	CCCC=CC=C[2]
InChI Key	QTYUSOHYEPOHLV-FNORWQNLNA-N[3]

Table 2: Physical and Chemical Properties

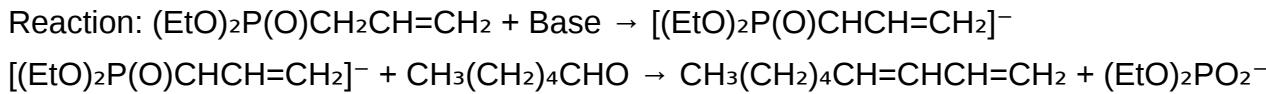
Property	Value
Molecular Weight	110.20 g/mol [3]
Appearance	Colorless liquid (estimated)
Boiling Point	127.6 °C at 760 mmHg[2]
Density	0.738 g/cm³[2]
Vapor Pressure	13.4 mmHg at 25 °C[2]
Flash Point	17.2 °C[2]
Refractive Index	1.4501 (at 20 °C)[2]
logP	3.6[2]
Solubility	Insoluble in water; Soluble in alcohol

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Octa-1,3-diene**.

- ¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-diene would be expected to show characteristic signals for vinylic protons in the range of δ 5.0–6.5 ppm. The coupling patterns

of these protons would be complex due to both geminal, cis, and trans couplings. The aliphatic protons of the butyl group would appear upfield.


- ^{13}C NMR Spectroscopy: The carbon NMR spectrum is expected to show signals for the sp^2 hybridized carbons of the diene system in the range of δ 110–140 ppm.[1] The sp^3 hybridized carbons of the alkyl chain would appear at higher field.
- Infrared (IR) Spectroscopy: The IR spectrum of **Octa-1,3-diene** would display characteristic C-H stretching frequencies for the sp^2 carbons above 3000 cm^{-1} . The C=C stretching vibrations for the conjugated diene system would be observed in the region of 1600-1650 cm^{-1} .[5][6]
- Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak (M^+) at m/z 110, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

While specific, detailed synthesis procedures for **Octa-1,3-diene** are not extensively published, general and reliable methods for the synthesis of 1,3-dienes can be applied.

General Synthesis of (E)-1,3-Dienes via Olefination

One of the most common and effective methods for the stereoselective synthesis of (E)-1,3-dienes is the Horner-Wadsworth-Emmons (HWE) reaction.[7]

Materials:

- Diethyl allylphosphonate
- Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))
- Hexanal
- Anhydrous solvent (e.g., Tetrahydrofuran (THF))

- Hexamethylphosphoramide (HMPA) (optional, but can improve E-selectivity)

Procedure:

- To a solution of diethyl allylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a slight molar excess of a strong base at 0 °C.
- Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
- Slowly add one equivalent of hexanal to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **(E)-Octa-1,3-diene**.

Diels-Alder Reaction of Octa-1,3-diene

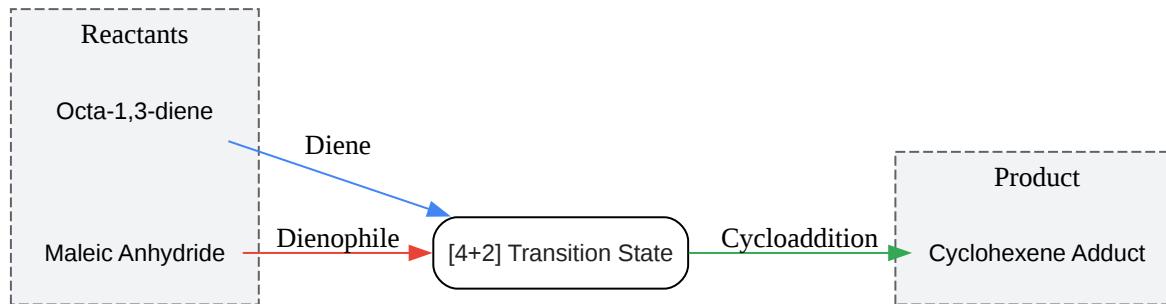
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes. The following is a representative protocol for the reaction of a 1,3-diene with maleic anhydride.

Materials:

- **Octa-1,3-diene**
- Maleic anhydride

- Toluene (or another suitable high-boiling solvent like xylene)

Procedure:


- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in toluene.
- Add a slight molar excess of **Octa-1,3-diene** to the solution.
- Heat the reaction mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
- Allow the reaction mixture to cool to room temperature.
- Cool the mixture in an ice bath to induce crystallization of the product.
- Collect the crystalline product by vacuum filtration, washing with a small amount of cold toluene.^[8]
- The resulting product, a substituted cyclohexene derivative, can be further purified by recrystallization.

Reactivity and Potential Applications

The conjugated diene system in **Octa-1,3-diene** is the primary site of its chemical reactivity.

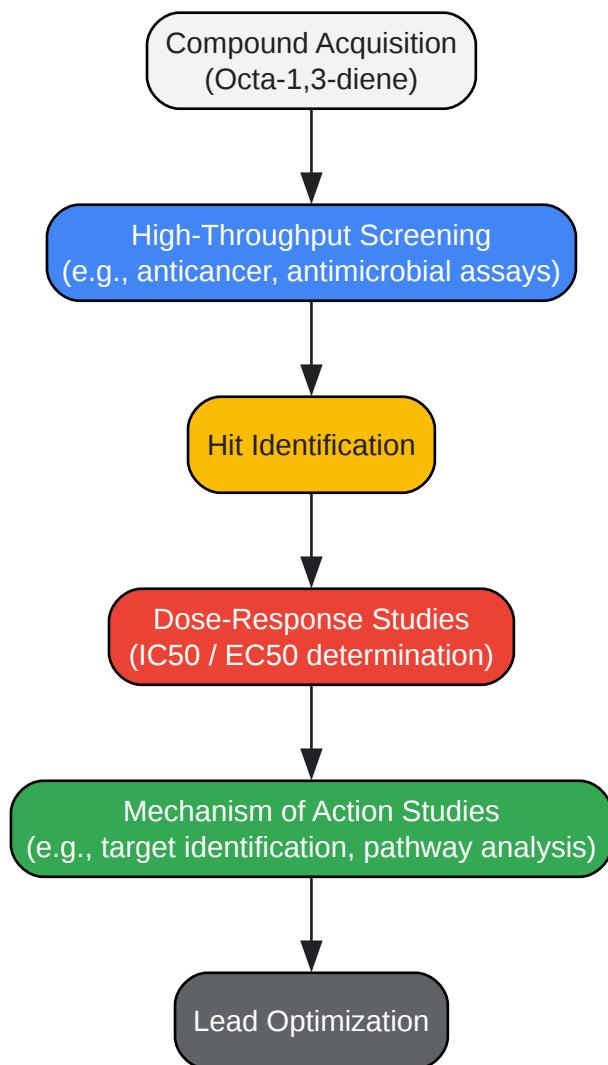
Diels-Alder Reaction Pathway

The Diels-Alder reaction provides a stereospecific route to six-membered rings, a common structural motif in many natural products and pharmaceutical compounds. The reaction proceeds through a concerted pericyclic mechanism.

[Click to download full resolution via product page](#)

Caption: Diels-Alder reaction pathway of **Octa-1,3-diene**.

Palladium-Catalyzed Reactions


1,3-dienes, including **Octa-1,3-diene**, are important substrates in palladium-catalyzed reactions, such as telomerization, which can be used to synthesize longer-chain functionalized molecules.^[1]

Biological Relevance

Octa-1,3-diene is a naturally occurring volatile organic compound (VOC) found in some plants. ^[1] Plant VOCs play crucial roles in mediating interactions with their environment, including attracting pollinators, defending against herbivores, and communicating with other plants.^[9] ^[10]^[11] While specific signaling pathways involving **Octa-1,3-diene** have not been elucidated, conjugated dienes as a class have been studied for their potential biological activities. For instance, some dienes can act as quenchers of triplet carbonyls, which are reactive species formed during oxidative stress in biological systems.

Logical Workflow for Investigating Biological Activity

The workflow for assessing the potential biological activity of a compound like **Octa-1,3-diene** would involve a series of steps from initial screening to mechanistic studies.

[Click to download full resolution via product page](#)

Caption: Workflow for biological activity assessment.

Conclusion

Octa-1,3-diene is a versatile chemical with well-defined physical and chemical properties. Its reactivity, dominated by the conjugated diene system, makes it a useful intermediate in organic synthesis, particularly in cycloaddition reactions. While its specific biological role is not yet fully understood, its presence in natural systems suggests potential for further investigation in the context of chemical ecology and drug discovery. The protocols and data presented in this guide serve as a valuable resource for researchers working with this compound and other conjugated dienes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]
- 2. Octa-1,3-diene | lookchem [lookchem.com]
- 3. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 5. 1,3-Octadiene [webbook.nist.gov]
- 6. 1,3-Octadiene (e & z) [webbook.nist.gov]
- 7. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 8. edubirdie.com [edubirdie.com]
- 9. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular formula of Octa-1,3-diene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8720942#cas-number-and-molecular-formula-of-octa-1-3-diene\]](https://www.benchchem.com/product/b8720942#cas-number-and-molecular-formula-of-octa-1-3-diene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com